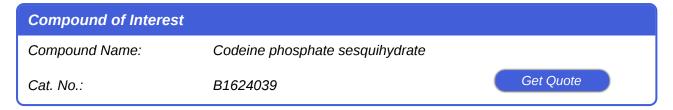


An In-depth Technical Guide to the Physicochemical Properties of Codeine Phosphate Sesquihydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **codeine phosphate sesquihydrate**. The information is curated for professionals in pharmaceutical research and development, offering detailed data, experimental methodologies, and visual representations of key characteristics and pathways.

Chemical and Physical Properties

Codeine phosphate sesquihydrate is the phosphate salt form of codeine, an opioid analgesic. The "sesquihydrate" designation indicates the presence of 1.5 molecules of water of crystallization for each molecule of codeine phosphate. This hydration state is critical to its stability and handling properties.[1] It is one of the two commercially common hydrate forms, the other being the hemihydrate.[1][2]

Table 1: General Physicochemical Properties of Codeine Phosphate Sesquihydrate



Property	Value	Source
Chemical Formula	C18H21NO3·H3PO4·1.5H2O	[1]
Molecular Weight	424.39 g/mol (Calculated)	-
CAS Number	5913-76-8	[3]
Appearance	White to yellowish-white crystals or crystalline powder. [4]	[4]
Taste & Odor	Odorless with a bitter taste.[2]	[2][5]
рН	3.0 - 5.0 (for a 1 in 10 solution).[4]	[4]
Optical Rotation	[α] ²⁰ D: -98° to -102°	[4]

Solubility Profile

Codeine phosphate sesquihydrate exhibits high aqueous solubility, a key factor in its formulation for oral and parenteral administration.

Table 2: Solubility of Codeine Phosphate Sesquihydrate in Various Solvents



Solvent	Solubility	Temperature	Source
Water	Freely soluble (1 g in <10 mL)	Ambient	[4][6]
Boiling Water	1 in 15	100 °C	[7]
Ethanol (95%)	Slightly soluble (1 g in 100-1000 mL)	Ambient	[4]
Methanol	Slightly soluble	Ambient	[4][8]
Acetic Acid (100)	Freely soluble	Ambient	[4]
Chloroform	Slightly soluble	Ambient	[8]
Diethyl Ether	Practically insoluble	Ambient	[4][8]
N-Methyl-2- pyrrolidone (NMP)	High, increases with temperature	293.2 - 313.2 K	[9]

Solid-State Characterization: Polymorphism and Thermal Behavior

Codeine phosphate is known to exist in multiple solid-state forms, including three hydrates (sesquihydrate, monohydrate, hemihydrate) and two anhydrous polymorphs.[1][10] The sesquihydrate (COP-S) and hemihydrate (COP-H) are the most stable forms at room temperature.[1][2][10]

Upon heating, **codeine phosphate sesquihydrate** undergoes a series of dehydration events before thermal decomposition.[1] These transformations can be characterized using thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 3: Key Thermal Events for Codeine Phosphate Sesquihydrate



Thermal Event	Approximate Temperature (°C)	Technique	Observation	Source
Dehydration to Monohydrate	~50-80 °C	DSC/TGA	Endothermic transition with mass loss	[1][11]
Dehydration to Hemihydrate	~80-100 °C	DSC/TGA	Endothermic transition with mass loss	[1][11]
Dehydration to Anhydrous Form	> 100 °C	DSC/TGA	Endothermic transition with mass loss	[1]
Thermal Decomposition	~240 °C	TGA/DTG	Onset of significant mass loss	[1]

Caption: Dehydration sequence of **codeine phosphate sesquihydrate** upon heating.

Spectroscopic Properties

Spectroscopic techniques are essential for identifying and differentiating the various forms of codeine phosphate.

Table 4: Key Spectroscopic Data for Codeine Phosphate



Technique	Wavelength / Wavenumber	Observation	Source
UV Spectrophotometry	λmin ≈ 284.8 nm (in water)	Characteristic minimum absorption.	[2]
FT-IR Spectroscopy	$1449 \ \mathrm{cm^{-1}}$ and $1463 \ \mathrm{cm^{-1}}$ (shoulder)	Bands in the sesquihydrate form that differ from the hemihydrate and anhydrous forms.	[12]
FT-IR Spectroscopy	1170-1100 cm ⁻¹	Combined C-O and P-O stretching region, shows differences in multiplicity and intensity between hydrates.	[12]

Vibrational spectroscopy (FT-IR and Raman) can effectively discriminate between the sesquihydrate and hemihydrate forms due to differences in their crystal structures and hydrogen bonding networks.[2]

Stability Profile

The stability of codeine phosphate is influenced by several factors, making it a critical consideration for formulation and storage.

- Light Sensitivity: Codeine phosphate is sensitive to light and should be stored in lightresistant containers.[4][5][13]
- pH Stability: Aqueous solutions of codeine phosphate are most stable at a pH of approximately 3.5.[14][15] Degradation is pH-dependent.[14]
- Temperature: Stability is temperature-dependent, with degradation rates increasing at higher temperatures.[14]



Formulation Stability: In an extemporaneously compounded syrup (3 mg/mL in Ora-Sweet), codeine phosphate was stable for at least 98 days at room temperature (22-25°C) when protected from light.[16] The pH of this formulation remained stable at 4.2.[16]

Experimental Protocols Thermal Analysis (DSC/TGA)

Detailed thermal analysis is performed to study solid-state transitions and decomposition.

- Objective: To determine the temperatures of dehydration and decomposition.
- Methodology:
 - A small, accurately weighed sample (typically 3-10 mg) of codeine phosphate sesquihydrate is placed in an aluminum pan.
 - The pan is heated in a DSC or TGA instrument at a constant rate, often 10 °C/min.[17]
 - The analysis is conducted under an inert nitrogen atmosphere (e.g., flow rate of 100 mL/min) to prevent oxidative degradation.[17]
 - For DSC, the heat flow to or from the sample is measured relative to a reference,
 revealing endothermic (melting, dehydration) or exothermic (crystallization) events.[11]
 - For TGA, the mass of the sample is continuously monitored as a function of temperature, quantifying mass loss associated with dehydration or decomposition.[11]

Caption: Workflow for the physicochemical analysis of a drug substance.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the drug and its degradation products over time.

- Objective: To assess the chemical stability of codeine phosphate in a formulation.
- Methodology:



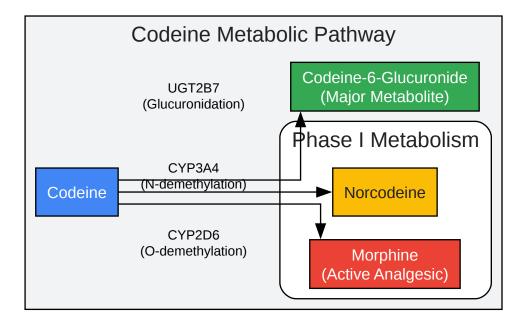
- Mobile Phase Preparation: A typical mobile phase could be a mixture of a phosphate buffer (pH adjusted, e.g., to 2.35) and an organic solvent like methanol.[17]
- Standard and Sample Preparation: Solutions of known concentration (standards) and the test samples are prepared in a suitable diluent.
- Chromatographic Conditions: The analysis is performed on a C18 column. The mobile phase is pumped at a constant flow rate (e.g., 1.1 mL/min). Detection is typically done using a UV detector at a specified wavelength (e.g., 214 nm).
- Analysis: The retention time of the codeine peak is used for identification, and the peak area is used for quantification against the standard curve. The appearance of new peaks indicates degradation products.

Metabolic Pathway Overview

While not a physicochemical property, understanding the metabolic fate of codeine is crucial for drug development. Codeine is a prodrug that is metabolized in the liver primarily by two cytochrome P450 enzymes: CYP2D6 and CYP3A4.[18] Genetic variations (polymorphisms) in CYP2D6 can significantly alter the pharmacokinetics and clinical effects of codeine.[18][19]

- O-demethylation (via CYP2D6): Approximately 0-15% of codeine is converted to morphine, its most active metabolite, which is responsible for the majority of its analgesic effect.[18]
 Individuals who are "poor metabolizers" due to their CYP2D6 genotype may experience little pain relief.[18] Conversely, "ultrarapid metabolizers" are at risk of morphine toxicity.[18]
- N-demethylation (via CYP3A4): About 10-15% of codeine is metabolized to norcodeine.[18]
- Glucuronidation (via UGT2B7): The majority of codeine (50-70%) is converted to codeine-6-glucuronide.[18]





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Caption: Primary metabolic pathways of codeine in the liver.

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